Ethyl 4-hydroxyquinoline-2-carboxylate
Overview
Description
Ethyl 4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the broader class of 4-hydroxyquinolines, which have been extensively studied due to their diverse applications in medicinal chemistry and synthetic organic chemistry .
Mechanism of Action
Target of Action
Ethyl 4-hydroxyquinoline-2-carboxylate is a derivative of the 4-hydroxy-2-quinolone class of compounds . The 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities, making them valuable in drug research and development . .
Mode of Action
It is known that 4-quinolone-3-carboxamides, a related class of compounds, have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential . These activities suggest that this compound may interact with its targets to induce similar effects.
Biochemical Pathways
It is known that 4-quinolones can serve as lead structures for synthetic anti-microbial agents, some of them with very novel mechanisms of action such as quorum sensing signaling molecules controlling the population density of pseudomonas spp . This suggests that this compound may affect similar pathways.
Result of Action
Based on the known activities of related 4-quinolone compounds, it can be inferred that this compound may have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins
Cellular Effects
Quinoline derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the Gould–Jacobs reaction, which involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol, can form a quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxyquinoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. This reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring .
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Ethyl 4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of antimalarial and anticancer drugs.
Industry: The compound is used in the synthesis of dyes and pigments due to its stable chemical structure
Comparison with Similar Compounds
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Shares the hydroxyl group at the 4-position but lacks the ethyl ester group.
8-Hydroxyquinoline: Known for its metal-chelating properties and broad-spectrum antimicrobial activity
Uniqueness: Ethyl 4-hydroxyquinoline-2-carboxylate is unique due to its ethyl ester group, which can enhance its lipophilicity and improve its bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications .
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACLREXZGKWWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947692 | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24782-43-2 | |
Record name | 24782-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 24782-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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